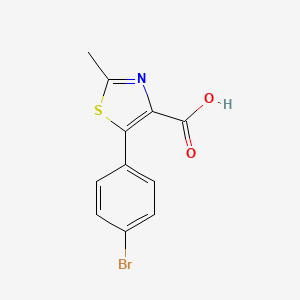
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group, a methyl group, and a carboxylic acid group
Mechanism of Action
Bromophenyl Compounds
Bromophenyl is a common moiety in many bioactive compounds. For instance, 4-Bromophenylacetic acid has been found to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Suzuki–Miyaura Coupling
This is a type of chemical reaction that is often used to create carbon-carbon bonds in organic compounds . It’s possible that this reaction could be involved in the synthesis of “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid”.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, a common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromo-2-phenylthiazole.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. For instance, methyl iodide can be used to alkylate the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid derivatives with oxidized methyl groups.
Reduction: Formation of 5-(4-Phenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, targeting bacterial and fungal infections.
Anti-inflammatory Agents: Some derivatives may exhibit anti-inflammatory properties, making them candidates for drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
5-(4-Methylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s biological activity and interactions.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYUQSAFYQARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



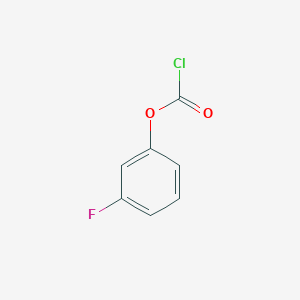

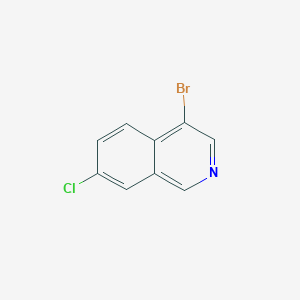
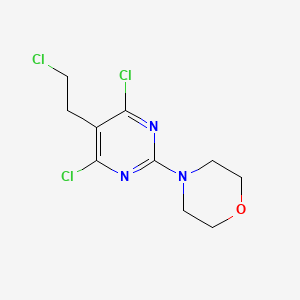
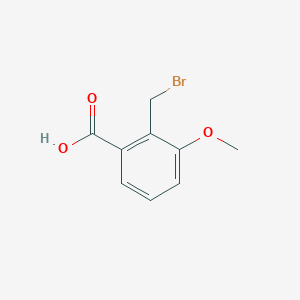
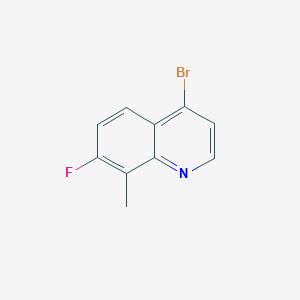
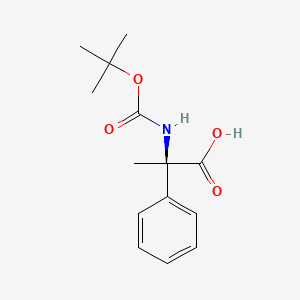
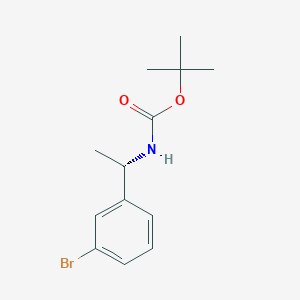
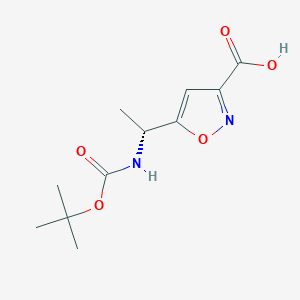
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)


![N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B1440898.png)
